N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Para-chloro Furanyl fentanyl 3-furancarboxamide: is a synthetic opioid that is structurally similar to known opioids. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . This compound is intended for research and forensic applications and is not for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of para-chloro Furanyl fentanyl 3-furancarboxamide involves the reaction of 4-chlorophenyl with 1-(2-phenylethyl)-4-piperidinyl and 3-furancarboxamide . The reaction conditions typically involve the use of solvents such as DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) to dissolve the reactants .
Industrial Production Methods: the synthesis in a controlled laboratory environment involves strict adherence to safety protocols and regulatory guidelines .
Chemical Reactions Analysis
Types of Reactions: Para-chloro Furanyl fentanyl 3-furancarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
Para-chloro Furanyl fentanyl 3-furancarboxamide is primarily used in scientific research for its structural similarity to known opioids. Its applications include:
Mechanism of Action
The mechanism of action of para-chloro Furanyl fentanyl 3-furancarboxamide involves its binding to opioid receptors in the central nervous system. This binding results in the inhibition of neurotransmitter release, leading to analgesic and sedative effects . The molecular targets include the mu-opioid receptor, which is responsible for the compound’s potent analgesic effects .
Comparison with Similar Compounds
Para-chloro Furanyl fentanyl 3-furancarboxamide is similar to other fentanyl analogs, such as:
Furanylfentanyl: An opioid analgesic that is an analog of fentanyl and has been sold as a designer drug.
Para-fluoro Furanyl fentanyl 3-furancarboxamide: Another fentanyl analog with similar structural properties.
Furanyl fentanyl 3-furancarboxamide isomer: An isomer of furanyl fentanyl with similar opioid properties.
Uniqueness: Para-chloro Furanyl fentanyl 3-furancarboxamide is unique due to the presence of the para-chloro group, which may influence its binding affinity and potency compared to other fentanyl analogs .
Properties
CAS No. |
2749618-77-5 |
---|---|
Molecular Formula |
C24H25ClN2O2 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide |
InChI |
InChI=1S/C24H25ClN2O2/c25-21-6-8-22(9-7-21)27(24(28)20-13-17-29-18-20)23-11-15-26(16-12-23)14-10-19-4-2-1-3-5-19/h1-9,13,17-18,23H,10-12,14-16H2 |
InChI Key |
YMMQGNSZCFXVKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=C(C=C2)Cl)C(=O)C3=COC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.